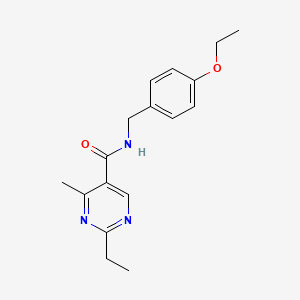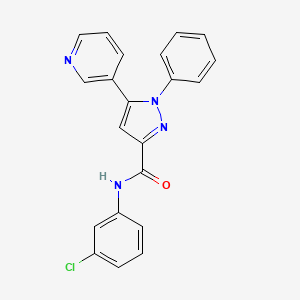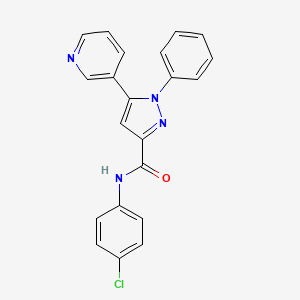
N-(4-chlorophenyl)-1-phenyl-5-pyridin-3-yl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-1-phenyl-5-pyridin-3-yl-1H-pyrazole-3-carboxamide, also known as CPPC, is a synthetic compound that belongs to the class of pyrazole derivatives. CPPC has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-1-phenyl-5-pyridin-3-yl-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes. N-(4-chlorophenyl)-1-phenyl-5-pyridin-3-yl-1H-pyrazole-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of prostaglandins, a group of lipid compounds that play a role in inflammation and pain. N-(4-chlorophenyl)-1-phenyl-5-pyridin-3-yl-1H-pyrazole-3-carboxamide has also been shown to inhibit the activity of lipoxygenase, which is involved in the production of leukotrienes, another group of lipid compounds that play a role in inflammation and asthma. Additionally, N-(4-chlorophenyl)-1-phenyl-5-pyridin-3-yl-1H-pyrazole-3-carboxamide has been shown to inhibit the activity of phosphodiesterase, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP), a signaling molecule that plays a role in various physiological processes.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-1-phenyl-5-pyridin-3-yl-1H-pyrazole-3-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. N-(4-chlorophenyl)-1-phenyl-5-pyridin-3-yl-1H-pyrazole-3-carboxamide has also been shown to exhibit antitumor activity in various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(4-chlorophenyl)-1-phenyl-5-pyridin-3-yl-1H-pyrazole-3-carboxamide has been shown to exhibit anticonvulsant activity in animal models of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(4-chlorophenyl)-1-phenyl-5-pyridin-3-yl-1H-pyrazole-3-carboxamide for lab experiments is its wide range of biological activities. It can be used to study various physiological processes, including inflammation, pain, cancer, and epilepsy. Additionally, N-(4-chlorophenyl)-1-phenyl-5-pyridin-3-yl-1H-pyrazole-3-carboxamide is relatively easy to synthesize and purify, making it a convenient compound for lab experiments. However, one of the limitations of N-(4-chlorophenyl)-1-phenyl-5-pyridin-3-yl-1H-pyrazole-3-carboxamide is its potential toxicity. It has been shown to exhibit cytotoxicity in some cell lines, and further studies are needed to determine its safety profile.
Zukünftige Richtungen
There are several future directions for research on N-(4-chlorophenyl)-1-phenyl-5-pyridin-3-yl-1H-pyrazole-3-carboxamide. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for various diseases. Another direction is to explore its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles. Additionally, future studies could focus on the synthesis of N-(4-chlorophenyl)-1-phenyl-5-pyridin-3-yl-1H-pyrazole-3-carboxamide derivatives with enhanced biological activities and reduced toxicity.
Synthesemethoden
The synthesis of N-(4-chlorophenyl)-1-phenyl-5-pyridin-3-yl-1H-pyrazole-3-carboxamide involves the reaction of 4-chloroaniline, phenylhydrazine, and pyridine-3-carboxylic acid with acetic anhydride and phosphorus oxychloride. The reaction yields N-(4-chlorophenyl)-1-phenyl-5-pyridin-3-yl-1H-pyrazole-3-carboxamide as a white crystalline solid with a melting point of 214-216°C. The purity of N-(4-chlorophenyl)-1-phenyl-5-pyridin-3-yl-1H-pyrazole-3-carboxamide can be determined by using thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-1-phenyl-5-pyridin-3-yl-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antitumor, and anticonvulsant properties. N-(4-chlorophenyl)-1-phenyl-5-pyridin-3-yl-1H-pyrazole-3-carboxamide has also been shown to modulate the activity of various enzymes, such as cyclooxygenase-2, lipoxygenase, and phosphodiesterase.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-1-phenyl-5-pyridin-3-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O/c22-16-8-10-17(11-9-16)24-21(27)19-13-20(15-5-4-12-23-14-15)26(25-19)18-6-2-1-3-7-18/h1-14H,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACUDLFNSKEVND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)Cl)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorophenyl)-1-phenyl-5-(pyridin-3-YL)-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(benzimidazol-1-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B7548193.png)
![4-methyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B7548195.png)
![1-[(4-Bromophenyl)methyl]-3-(methoxymethyl)piperidine](/img/structure/B7548207.png)
![3-methyl-6-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1,3-benzothiazol-2(3H)-one](/img/structure/B7548214.png)

![5-(4-Chlorobenzyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7548217.png)
![1,3,4-Oxadiazole, 2-[(benzo[b]benzofuran-2-yloxy)methyl]-5-phenyl-](/img/structure/B7548226.png)
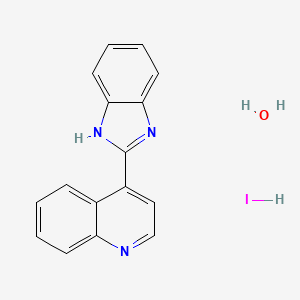
![1-[(4-Bromophenoxy)acetyl]imidazolidin-2-one](/img/structure/B7548250.png)
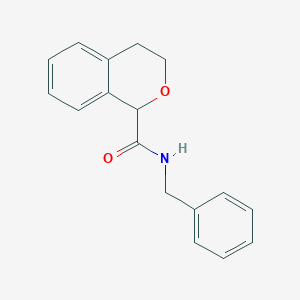
![N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]quinoline-8-sulfonamide](/img/structure/B7548257.png)
![1-(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-1,2,4-triazole-3-carbonitrile](/img/structure/B7548268.png)
